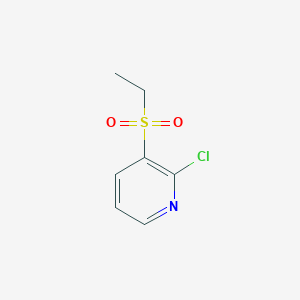
4-((1-(チオフェン-3-イルメチル)ピペリジン-4-イル)メチル)カルバモイル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reactant undergoes a series of successive protonations .科学的研究の応用
抗マラリア活性
この化合物の重要な用途の1つは、抗マラリア研究の分野にあります。構造的に類似した合成1, 4-ジ置換ピペリジンは、耐性マラリア原虫に対して高い選択性を示すことが示されています 。これらの化合物は、寄生虫の増殖を有意に阻害し、新規抗マラリア分子の開発の可能性を示唆しています 。
抗ウイルス活性
インドール誘導体は、問題の化合物と構造的に類似しており、抗ウイルス活性を示しています 。特定の誘導体は、インフルエンザAおよびコクサッキーB4ウイルスに対して阻害活性を示しています 。これは、「4-((1-(チオフェン-3-イルメチル)ピペリジン-4-イル)メチル)カルバモイル)安息香酸メチル」もまた、潜在的な抗ウイルス用途を持つ可能性があることを示唆しています。
抗炎症活性
インドール誘導体は、抗炎症作用とも関連付けられています 。「4-((1-(チオフェン-3-イルメチル)ピペリジン-4-イル)メチル)カルバモイル)安息香酸メチル」に関する特定の研究は利用できませんが、構造的類似性は、抗炎症用途の可能性を示唆しています。
抗癌活性
インドール誘導体は、抗癌研究において可能性を示しています 。これらの誘導体と「4-((1-(チオフェン-3-イルメチル)ピペリジン-4-イル)メチル)カルバモイル)安息香酸メチル」の構造的類似性は、この化合物が抗癌特性についても調査できる可能性を示唆しています。
抗菌活性
インドール誘導体は、抗菌活性を示しています 。構造的類似性を考えると、「4-((1-(チオフェン-3-イルメチル)ピペリジン-4-イル)メチル)カルバモイル)安息香酸メチル」もまた、潜在的な抗菌用途を持つ可能性があります。
抗結核活性
インドール誘導体は、結核菌に対して活性を示しています 。これは、「4-((1-(チオフェン-3-イルメチル)ピペリジン-4-イル)メチル)カルバモイル)安息香酸メチル」が、潜在的に抗結核研究に使用できる可能性があることを示唆しています。
将来の方向性
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
作用機序
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a broad range of potential targets.
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , suggesting that they may interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 372.48, which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the broad range of pharmacological activities associated with piperidine derivatives , the effects could potentially be diverse, depending on the specific target and biological context.
特性
IUPAC Name |
methyl 4-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-25-20(24)18-4-2-17(3-5-18)19(23)21-12-15-6-9-22(10-7-15)13-16-8-11-26-14-16/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCPZZRDWNSCEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2412029.png)
![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)
![2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2412031.png)
![1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2412032.png)


![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2412038.png)
![6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2412040.png)



![N-(3,4-difluorophenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2412047.png)

![Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2412051.png)